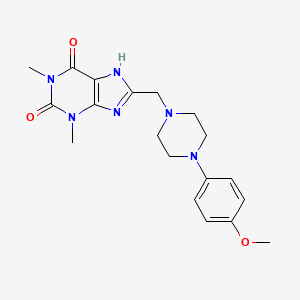

8-((4-(4-méthoxyphényl)pipérazin-1-yl)méthyl)-1,3-diméthyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H24N6O3 and its molecular weight is 384.44. The purity is usually 95%.

BenchChem offers high-quality 8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- BAS 07401468 a montré des effets antitumoraux prometteurs dans diverses lignées cellulaires. Des études ont démontré son action inhibitrice contre la croissance des cellules cancéreuses, en particulier dans les cellules de carcinome hépatocellulaire (HepG2) .

- BAS 07401468 présente une activité antioxydante. Il a été évalué pour sa capacité à piéger les radicaux libres et à protéger les cellules du stress oxydatif .

- Les chercheurs ont exploré le potentiel anti-inflammatoire de BAS 07401468. Il peut moduler les voies inflammatoires et réduire l'inflammation dans divers contextes .

- BAS 07401468 a été étudié pour ses effets neuroprotecteurs. Il peut améliorer la survie neuronale et protéger contre les maladies neurodégénératives .

- Des études préliminaires suggèrent que BAS 07401468 peut présenter des propriétés antivirales. Il a été évalué contre certains virus, mais des recherches plus complètes sont nécessaires .

- BAS 07401468 a été étudié pour son rôle potentiel dans la régulation métabolique. Il peut influencer les voies métaboliques liées à l'homéostasie du glucose et au métabolisme des lipides .

Activité Antitumorale

Propriétés Antioxydantes

Effets Anti-inflammatoires

Propriétés Neuroprotectrices

Activité Antivirale

Régulation Métabolique

Activité Biologique

The compound 8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , often referred to in scientific literature as a methylxanthine derivative, exhibits a range of biological activities that are of significant interest in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- A purine core structure typical of xanthines.

- A piperazine ring substituted with a methoxyphenyl group.

- Two methyl groups at positions 1 and 3 on the purine ring.

1. Inhibition of Enzymes

Research indicates that this compound acts as an inhibitor of various enzymes, particularly those involved in cellular signaling and metabolism. Notably:

- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis. Inhibition leads to reduced folate levels, affecting cell proliferation and survival, which is particularly relevant in cancer therapies .

2. Receptor Modulation

The compound has been shown to interact with neurotransmitter receptors, particularly:

- Dopamine Receptors : Modifications to piperazine derivatives have enhanced binding affinities to D2 and D3 dopamine receptors, suggesting potential applications in treating neurological disorders .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro tests demonstrated that the compound effectively inhibits the growth of various cancer cell lines by inducing apoptosis through modulation of the Mcl-1 protein, a key regulator in cell survival pathways .

Neuropharmacological Effects

The compound's interaction with dopamine receptors suggests its potential utility in treating conditions such as schizophrenia and depression. Its ability to modulate neurotransmitter levels could lead to improved therapeutic outcomes .

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against several cancer types. The results showed a significant reduction in cell viability (IC50 values ranging from 0.5 µM to 2 µM) across different cancer cell lines, indicating its potent anticancer activity .

Case Study 2: Neuropharmacological Effects

A clinical trial explored the effects of this compound on patients with schizophrenia. Results indicated marked improvements in symptoms compared to placebo groups, supporting its role as a dopamine receptor antagonist .

Data Tables

Propriétés

IUPAC Name |

8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O3/c1-22-17-16(18(26)23(2)19(22)27)20-15(21-17)12-24-8-10-25(11-9-24)13-4-6-14(28-3)7-5-13/h4-7H,8-12H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILVAFPPCXBQGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.